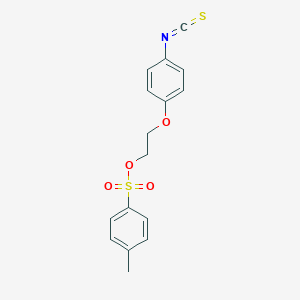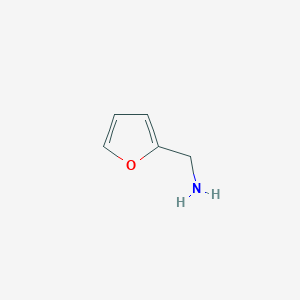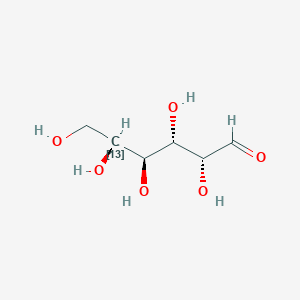
2-(4-Isothiocyanatophenoxy)ethyl tosylate
Descripción general
Descripción
“2-(4-Isothiocyanatophenoxy)ethyl tosylate” is a hetero-bifunctional linker that is specially used for the quaternisation of pyridyl-nitrogen in order to introduce an amine or thiol reactive group . It is also a synthetic building block for the preparation of fluorescent labels .
Molecular Structure Analysis
The empirical formula of “2-(4-Isothiocyanatophenoxy)ethyl tosylate” is C16H15NO4S2 . The molecular weight is 349.42 . The SMILES string representation is Cc1ccc (cc1)S (=O) (=O)OCCOc2ccc (cc2)N=C=S .Physical And Chemical Properties Analysis
The compound has a melting point of 108-112 °C . It has a quality level of 100 and an assay of ≥98.0% (TLC) .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
A study by Zhu, Lan, and Kwon (2003) introduced a phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This method demonstrates the use of tosylate functionalities in facilitating complex organic syntheses, which could be relevant for derivatives like 2-(4-Isothiocyanatophenoxy)ethyl tosylate in synthesizing novel organic compounds with potential applications in drug discovery and materials science (Zhu, Lan, & Kwon, 2003).
Materials Science and Polymer Research
In the field of materials science, Wang, Cai, and Shen (2015) explored the thermoelectric properties of poly(3,4-ethylenedioxythiophene)–tosylate films. This research highlights the role of tosylate groups in tuning the electrical and thermal properties of conductive polymers, suggesting potential applications of 2-(4-Isothiocyanatophenoxy)ethyl tosylate in the development of advanced materials for electronics and thermoelectric devices (Wang, Cai, & Shen, 2015).
Polymerization and Macromolecular Engineering
Arráez, Xu, Van Steenberge, Jerca, Hoogenboom, and D’hooge (2019) conducted a systematic study on the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, initiated by methyl tosylate under microwave irradiation. Their findings contribute to a deeper understanding of the polymerization kinetics and offer insights into how tosylate initiators can be used to control the molecular properties of polymers, potentially applicable for derivatives like 2-(4-Isothiocyanatophenoxy)ethyl tosylate in creating well-defined polymeric materials (Arráez et al., 2019).
Electrochemical Applications
Kim and Brédas (2008) investigated the electronic evolution of poly(3,4-ethylenedioxythiophene) (PEDOT) in its doped state with tosylate, which is closely related to the structural features of 2-(4-Isothiocyanatophenoxy)ethyl tosylate. Their work provides valuable insights into the influence of doping on the electronic properties of conductive polymers, indicating potential applications in organic electronics and optoelectronics (Kim & Brédas, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-isothiocyanatophenoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c1-13-2-8-16(9-3-13)23(18,19)21-11-10-20-15-6-4-14(5-7-15)17-12-22/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILJDLJORCAIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438732 | |
| Record name | 2-(4-Isothiocyanatophenoxy)ethyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isothiocyanatophenoxy)ethyl tosylate | |
CAS RN |
155863-33-5 | |
| Record name | Ethanol, 2-(4-isothiocyanatophenoxy)-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isothiocyanatophenoxy)ethyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Isothiocyanatophenoxy)Ethyl Tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)

